molecular formula C20H21N3O B1671752 Imidafenacin CAS No. 17010-16-5

Imidafenacin

Katalognummer: B1671752
CAS-Nummer: 17010-16-5
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: SQKXYSGRELMAAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidafenacin ist ein Antispasmodikum mit anticholinergen Wirkungen. Es wird hauptsächlich zur Behandlung der überaktiven Blase eingesetzt, um die Harnfrequenz zu reduzieren. This compound wirkt durch Antagonisierung muskarinischer Rezeptoren in der Blase, was zur Verringerung der Häufigkeit des Wasserlassens beiträgt . Es wird in Japan unter den Handelsnamen Staybla von Ono Pharmaceutical und Uritos von Kyojin Pharmaceutical vermarktet .

Vorbereitungsmethoden

Die Herstellung von Imidafenacin umfasst verschiedene Synthesewege und Reaktionsbedingungen. Eine Methode beinhaltet die Verwendung von 2-halogeniertem Ethyldiphenylacetonitril und 2-Methylimidazol als Ausgangsmaterialien. Alkoholverbindungen werden als Lösungsmittel verwendet, und Polyethylenglykol wird als Phasentransferkatalysator verwendet. Der Prozess kombiniert Substitutions- und Hydrolysereaktionen unter Alkalihydroxidleungsbedingungen, um this compound zu erzeugen . Eine weitere Methode beinhaltet die Herstellung einer neuen Kristallform von this compound, die eine einfache Herstellungsmethode und eine gute Stabilität aufweist .

Analyse Chemischer Reaktionen

Eigenschaften

IUPAC Name

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,13,15H,12,14H2,1H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKXYSGRELMAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870104
Record name Imidafenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Imidafenacin binds to and antagonizes muscarinic M1 and M3 receptors with high affinity. It also antagonizes muscarinic M2 receptors but with lower affinity. M3 receptors stimulate contraction of the detrusor muscle in the bladder via release of calcium from the sarcoplasmic reticulum. M2 receptors are also present in the detrusor muscle but serve to inhibit adenylate cyclase which reduces the relaxation mediated by β adrenergic receptors. Finally, M1 receptors are present on the parasympathetic neurons which release acetylcholine in the bladder. They act as an autocrine positive feedback loop and further increase release of acetylcholine. Antagonism of these receptors by imidafenacin prevents contraction of the bladder's detrusor muscle, prevents inhibition of the relation produced by sympathetic tone, and reduces acetylcholine release. Together these reduce the frequency of urination.
Record name Imidafenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

170105-16-5
Record name Imidafenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170105-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidafenacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170105165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidafenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imidafenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methyl-1H-imidazol-1y)-2,2-diphénylbutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDAFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJR8Y07LJO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a mixture of 32 mL of 1 mol/L hydrochloric acid and 101 mL of purified water, 13.3 g (32.0 mmol) of 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutanamide phosphate obtained in Example 3 were dissolved, and 1.33 g of activated charcoal were added. After stirring for 1 hour, the mixture was filtered through 4 cm-size Kiriyama funnel, in which 2.66 g of cellulose powder was laid and washed with 13 mL of purified water. To the filtrate and washed solutions 130 mL of ethanol were added, and, under stirrings 48 mL of 2 mol/L sodium hydroxide solution were added to neutralize the solution and crystallize out of the solution. After stirring for 1 hour at an inner temperature of below 15° C. under cooling with ice water, the crystals were collected by filtration and washed with 50 mL of 40% ethanol, then with each 200 mL of purified water five times (fifth washed solution: pH 8.80). Into 53 mL of ethanol, 10.6 g of wet crystals were dissolved completely by heating, and the solution was stirred for 1 hour at room temperature to crystallize out of the solution, followed by cooling with ice water. After stirring for 1 hour at an inner temperature of below 15° C., the crystals were collected by filtration and washed with 5 mL of ethanol. The crystals were dried for 3 hours at 60° C. under reduced pressure (vacuum pump) to obtain 7.80 g (yield: 76.3%) of 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutanamide as white crystalline powder.
Quantity
32 mL
Type
reactant
Reaction Step One
Name
4-(2-methyl-1-imidazolyl)-2,2-diphenylbutanamide phosphate
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
101 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidafenacin
Reactant of Route 2
Imidafenacin
Reactant of Route 3
Reactant of Route 3
Imidafenacin
Reactant of Route 4
Imidafenacin
Reactant of Route 5
Imidafenacin
Reactant of Route 6
Imidafenacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.